

An In-depth Technical Guide to Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-formylpyridin-3-ylcarbamate*

Cat. No.: *B050166*

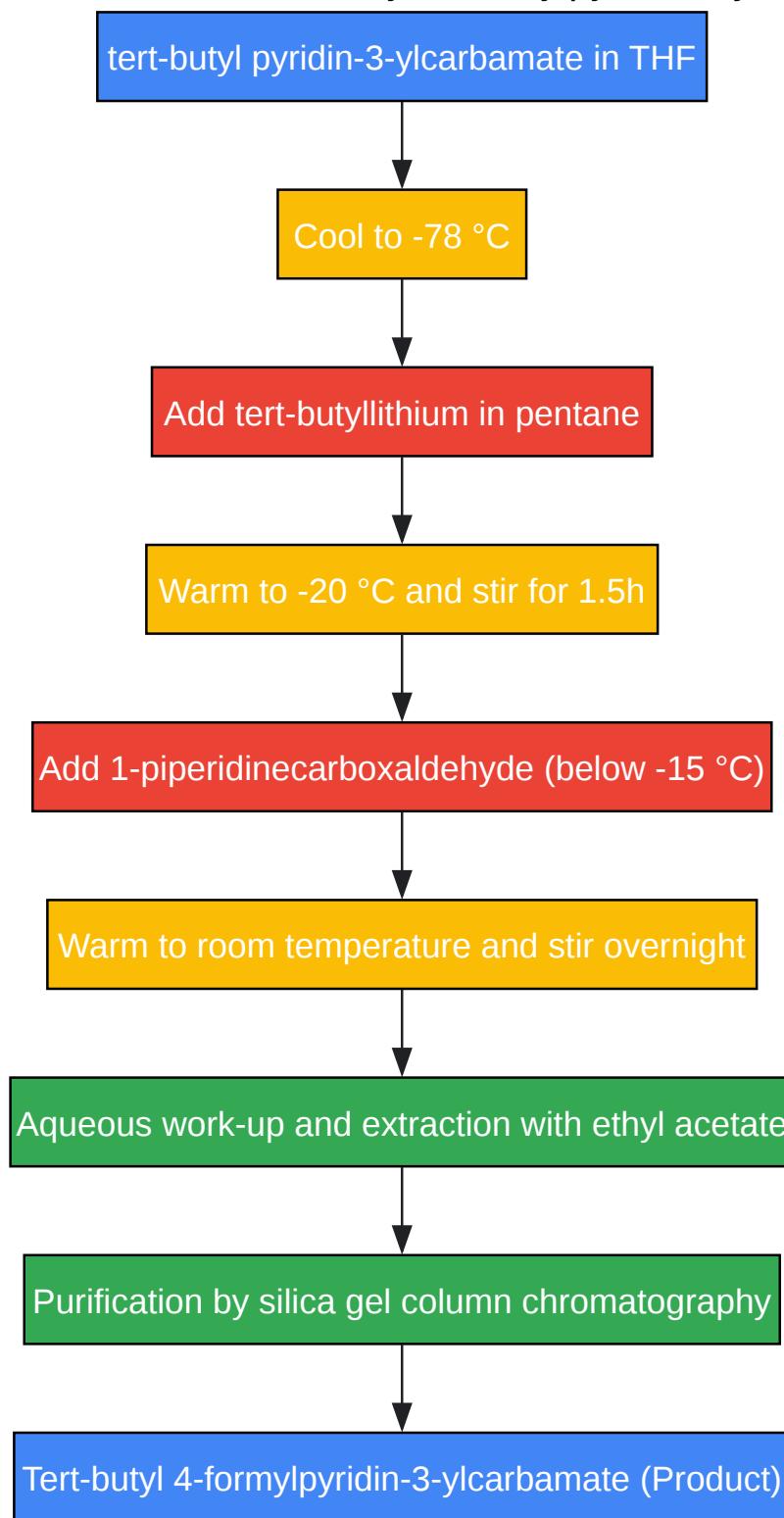
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-formylpyridin-3-ylcarbamate is a pivotal chemical intermediate, extensively utilized in the realms of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring a pyridine ring functionalized with a formyl group and a tert-butoxycarbonyl (Boc) protected amine, renders it a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its role as a precursor in the development of therapeutic agents. While this compound itself is not directly implicated in specific signaling pathways, its derivatives have shown significant activity in targeting pathways related to neurological disorders.

Quantitative Data Summary


The following table summarizes the key physicochemical properties of **tert-butyl 4-formylpyridin-3-ylcarbamate**.

Property	Value
Molecular Weight	222.24 g/mol [1] [2]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃ [1] [2]
CAS Number	116026-95-0 [3]
Appearance	White to yellow solid [3]
Melting Point	52-53 °C [3]
Boiling Point	310.0±27.0 °C (Predicted) [3]
Density	1.212±0.06 g/cm ³ (Predicted) [3]
Purity	≥ 96% (HPLC)
Storage Conditions	Store at 0-8°C under an inert atmosphere (Nitrogen or Argon) [3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **tert-butyl 4-formylpyridin-3-ylcarbamate**.

Synthesis Workflow of Tert-butyl 4-formylpyridin-3-ylcarbamate

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **tert-butyl 4-formylpyridin-3-ylcarbamate**.

Experimental Protocols

Synthesis of Tert-butyl 4-formylpyridin-3-ylcarbamate[3]

This protocol details the synthesis of **tert-butyl 4-formylpyridin-3-ylcarbamate** from tert-butyl pyridin-3-ylcarbamate.

Materials:

- tert-butyl pyridin-3-ylcarbamate
- Tetrahydrofuran (THF), anhydrous
- tert-butyllithium (1.70 M in pentane)
- 1-piperidinecarboxaldehyde
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate
- 1 M Hydrochloric acid (HCl) solution
- Solid sodium carbonate (Na_2CO_3)
- Water
- Saturated saline solution

Procedure:

- Reaction Setup: Dissolve tert-butyl pyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a suitable reaction vessel. Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add a 1.70 M solution of tert-butyllithium in pentane (129 mL) to the stirred reaction mixture while maintaining the temperature at -78 °C.

- Warming and Stirring: After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional 15 minutes. Subsequently, allow the mixture to warm to -20 °C and stir for 1.5 hours.
- Formylation: While keeping the internal temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise to the reaction mixture.
- Reaction Completion: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
- Quenching and pH Adjustment: Upon completion of the reaction, cool the mixture to 0 °C and carefully adjust the pH to 2 by the slow addition of a 1 M HCl solution. Following this, add solid Na₂CO₃ to adjust the pH to 7.
- Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic phases.
- Washing: Wash the combined organic layer sequentially with water (three times) and then with a saturated saline solution.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting residue by silica gel column chromatography using an eluent of 50% ethyl acetate in hexane to yield **tert-butyl 4-formylpyridin-3-ylcarbamate** as a yellow solid (12.2 g, 60% yield).

Applications in Drug Discovery

Tert-butyl 4-formylpyridin-3-ylcarbamate serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.^[4] Its utility is particularly noted in the development of compounds targeting neurological disorders.^{[4][5]} While the compound itself is not the active pharmaceutical ingredient, its functional groups allow for further chemical modifications to produce molecules with desired biological activities.

For instance, derivatives of this carbamate have been investigated for their potential as inhibitors of enzymes such as β-secretase and acetylcholinesterase, which are implicated in

the pathology of Alzheimer's disease. The synthesis of these more complex molecules often involves the transformation of the formyl and carbamate groups of the parent compound.

Conclusion

Tert-butyl 4-formylpyridin-3-ylcarbamate is a valuable and versatile building block in synthetic organic chemistry. Its well-defined synthesis and reactive functional groups make it an important starting material for the creation of novel compounds with potential applications in both the pharmaceutical and agrochemical industries. The detailed information provided in this guide serves as a valuable resource for researchers and professionals working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cenmed.com [cenmed.com]
- 2. TERT-BUTYL 3-FORMYLPYRIDIN-4-YLCARBAMATE | 116026-93-8 [chemicalbook.com]
- 3. TERT-BUTYL 4-FORMYLPYRIDIN-3-YLCARBAMATE CAS#: 116026-95-0 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tert-butyl 4-formylpyridin-3-ylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b050166#tert-butyl-4-formylpyridin-3-ylcarbamate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com